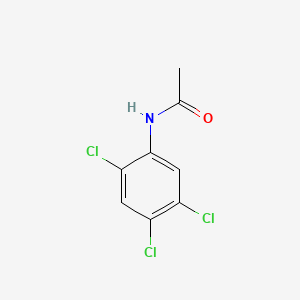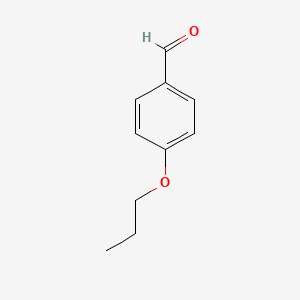
4-丙氧基苯甲醛
描述
Kinetic constants for the inhibition of the diphenolase activity of mushroom tyrosinase by 4-propoxybenzaldehyde was evaluated.
科学研究应用
电化学DNA传感器
4-丙氧基苯甲醛: 被用于合成席夫碱化合物,这些化合物在电化学DNA传感器的开发中具有重要意义 。 这些传感器对于以高选择性和灵敏度检测基因序列至关重要。 席夫碱化合物充当间隔物,增强了传感器的性能。
有机合成
该化合物在有机合成中用作前体,特别是在形成复杂分子方面。 它用于缩合反应以生成恶唑烷,这在合成抗生素和其他生物活性分子中具有价值 。
抑制酶活性
4-丙氧基苯甲醛: 已经研究了其抑制酪氨酸酶活性的能力,酪氨酸酶是一种负责蘑菇中黑色素产生的酶 。 这种应用对于皮肤病学和化妆品研究具有重要意义。
作用机制
Target of Action
The primary target of 4-Propoxybenzaldehyde is the enzyme tyrosinase . Tyrosinase is a key enzyme involved in the synthesis of melanin, a pigment found in many organisms. The inhibition of tyrosinase can lead to a decrease in melanin production .
Mode of Action
4-Propoxybenzaldehyde acts as a competitive inhibitor of tyrosinase . This means that it competes with the natural substrate of the enzyme for the active site, thereby reducing the enzyme’s activity. When 4-Propoxybenzaldehyde binds to the active site of tyrosinase, it prevents the enzyme from catalyzing its natural reaction, thus inhibiting the production of melanin .
Biochemical Pathways
The main biochemical pathway affected by 4-Propoxybenzaldehyde is the melanin biosynthesis pathway . By inhibiting tyrosinase, 4-Propoxybenzaldehyde disrupts the normal function of this pathway, leading to a decrease in melanin production .
Result of Action
The primary molecular effect of 4-Propoxybenzaldehyde’s action is the inhibition of tyrosinase, leading to a decrease in melanin production . This can result in cellular effects such as changes in pigmentation.
生化分析
Biochemical Properties
4-Propoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff base compounds. These compounds are formed through the reaction of 4-Propoxybenzaldehyde with aromatic amines, resulting in the formation of imine bonds. The interaction of 4-Propoxybenzaldehyde with enzymes, proteins, and other biomolecules is primarily through its aldehyde group, which can form covalent bonds with amino groups in proteins and enzymes. This interaction can lead to the modification of enzyme activity and protein function .
Cellular Effects
4-Propoxybenzaldehyde has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of key signaling proteins through covalent bonding. This modification can lead to changes in gene expression and cellular metabolism. For example, the interaction of 4-Propoxybenzaldehyde with transcription factors can alter their binding to DNA, thereby influencing gene expression. Additionally, the compound can affect cellular metabolism by modifying the activity of metabolic enzymes .
Molecular Mechanism
The mechanism of action of 4-Propoxybenzaldehyde involves its ability to form covalent bonds with biomolecules. The aldehyde group of 4-Propoxybenzaldehyde can react with amino groups in proteins and enzymes, leading to the formation of Schiff bases. This covalent modification can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the modification. Additionally, 4-Propoxybenzaldehyde can influence gene expression by modifying transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Propoxybenzaldehyde can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that 4-Propoxybenzaldehyde can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity. These effects are dependent on the concentration and duration of exposure to the compound .
Dosage Effects in Animal Models
The effects of 4-Propoxybenzaldehyde in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as the activation of certain enzymes and the modulation of gene expression. At high doses, 4-Propoxybenzaldehyde can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where the compound exhibits different effects at different concentration levels .
Metabolic Pathways
4-Propoxybenzaldehyde is involved in various metabolic pathways, primarily through its interaction with metabolic enzymes. The compound can be metabolized by aldehyde dehydrogenases, which convert it into the corresponding carboxylic acid. This metabolic conversion can affect the levels of metabolites and the overall metabolic flux within cells. Additionally, 4-Propoxybenzaldehyde can interact with cofactors such as nicotinamide adenine dinucleotide (NAD+) during its metabolism .
Transport and Distribution
Within cells and tissues, 4-Propoxybenzaldehyde is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of 4-Propoxybenzaldehyde can affect its activity and function, as its localization within cells can influence its interactions with biomolecules .
Subcellular Localization
The subcellular localization of 4-Propoxybenzaldehyde is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 4-Propoxybenzaldehyde can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, its localization within the cytoplasm can affect its interactions with metabolic enzymes and other proteins .
属性
IUPAC Name |
4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXZWMCBNMMYPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063991 | |
| Record name | Benzaldehyde, 4-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5736-85-6 | |
| Record name | 4-Propoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5736-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005736856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Propoxybenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Propoxybenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 4-propoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PROPOXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OW6V9S3I7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques are valuable for identifying 4-propoxybenzaldehyde?
A1: Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for identifying 4-propoxybenzaldehyde. [] Both proton (1H) and carbon-13 (13C) NMR, along with DEPT (Distortionless Enhancement by Polarization Transfer) spectra, provide crucial structural information. [] Analyzing these spectra allows researchers to determine the compound's structure and confirm its identity. []
Q2: Can 4-propoxybenzaldehyde be used to synthesize other compounds with biological activity?
A2: Yes, 4-propoxybenzaldehyde can act as a starting material in synthesizing biologically active molecules. For instance, it reacts with α-Tetralone via a Claisen–Schmidt condensation to yield (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalene-1-one. [] This resulting α-tetralone condensate has shown promising antioxidant, antidiabetic, and anti-inflammatory properties in vitro. []
Q3: What computational chemistry techniques have been employed to study 4-propoxybenzaldehyde derivatives?
A3: Computational studies have been conducted on derivatives like (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one. [] Researchers have employed methods such as HOMO-LUMO energy calculations, molecular electrostatic potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, nonlinear optical (NLO) property prediction, topological charge distribution analysis, and Mulliken population analysis. [] These computational approaches provide insights into electronic properties, reactivity, and intermolecular interactions of these compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
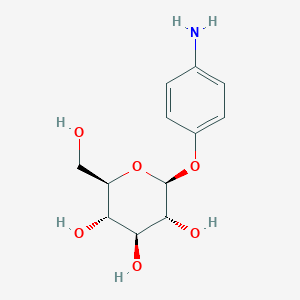

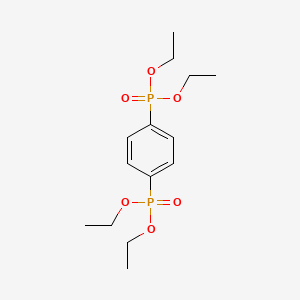
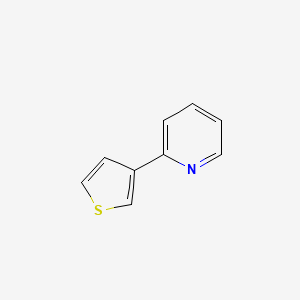
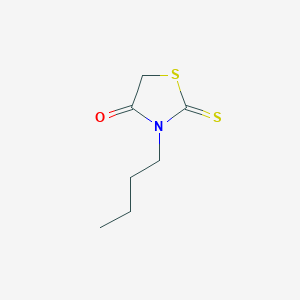


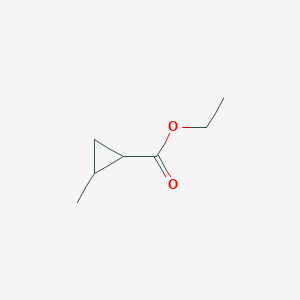
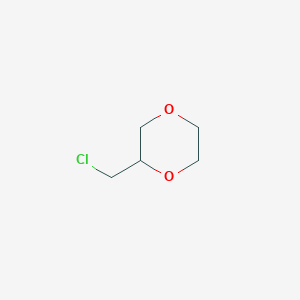



![[3-(Dimethylamino)phenyl]methanol](/img/structure/B1265762.png)
